
7-(トリフルオロメトキシ)クロマン-4-オン
概要
説明
7-(Trifluoromethoxy)chroman-4-one is a chemical compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one skeleton is a remarkable structural system that belongs to oxygen-containing heterocycles and constitutes a major building block in a large class of medicinal compounds .
科学的研究の応用
Chemistry
7-(Trifluoromethoxy)chroman-4-one serves as a crucial building block for synthesizing various organic compounds. Its unique trifluoromethoxy group allows for the development of new derivatives with enhanced properties.
The compound exhibits significant biological activities, including:
- Anticancer Properties : Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Mechanisms include:
- Induction of apoptosis through increased DNA fragmentation.
- Regulation of gene expression related to apoptosis, such as upregulation of P53 and BAX while downregulating BCL-2.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, showing potential as an antibacterial agent. In vitro studies indicate that it can inhibit growth in pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Medical Applications
Research indicates potential therapeutic uses in:
- Anti-inflammatory Treatments : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting various diseases.
Anticancer Efficacy
A series of case studies were conducted to evaluate the anticancer effects of 7-(Trifluoromethoxy)chroman-4-one:
- MCF-7 Cell Line Study : Treatment with specific derivatives resulted in significant cytotoxic effects, correlating with increased markers of apoptosis.
- HCT-116 Cell Line Study : Compounds demonstrated reduced cell viability and altered cell cycle dynamics, indicating potential for further development as anticancer agents.
Cell Line | Compound | Effect | Mechanism |
---|---|---|---|
MCF-7 | 14b | Significant reduction in viability | Induction of apoptosis |
HCT-116 | 6a | Reduced viability; cell cycle arrest | Modulation of cell cycle |
Antimicrobial Studies
Further investigations into the antimicrobial properties revealed:
- Compounds derived from 7-(Trifluoromethoxy)chroman-4-one showed significant inhibition against tested microorganisms. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Microorganism | Compound | MIC (µg/mL) |
---|---|---|
Mycobacterium smegmatis | 6d | 6.25 |
Pseudomonas aeruginosa | 9c | 19 |
Candida albicans | Various | Variable |
作用機序
Target of Action
Chroman-4-one derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, and more .
Mode of Action
Some chroman-4-one analogs have displayed antiparasitic activity by targeting pteridine reductase-1 . More research is needed to elucidate the specific interactions of 7-(Trifluoromethoxy)chroman-4-one with its targets.
Biochemical Pathways
Chroman-4-one derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of chroman-4-one derivatives. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for 7-(Trifluoromethoxy)chroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions: 7-(Trifluoromethoxy)chroman-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize chroman-4-one derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce chroman-4-one derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chroman-4-one derivatives can lead to the formation of chromone derivatives, while reduction can yield chromanol derivatives .
類似化合物との比較
Chroman-4-one: The parent compound of 7-(Trifluoromethoxy)chroman-4-one, which lacks the trifluoromethoxy group.
Flavanone: A similar compound with a different substitution pattern on the chroman-4-one skeleton.
Isoflavone: Another related compound with a different structural arrangement.
Uniqueness: 7-(Trifluoromethoxy)chroman-4-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and biological activity compared to its analogs .
生物活性
7-(Trifluoromethoxy)chroman-4-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesized derivatives, biological evaluations, and mechanisms of action related to this compound, emphasizing its cytotoxic effects against various cancer cell lines.
7-(Trifluoromethoxy)chroman-4-one is characterized by the presence of a trifluoromethoxy group, which significantly influences its biological activity. The compound's structure can be represented as follows:
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of chroman-4-one to explore their biological activities. The synthesis typically involves reactions between chromone precursors and various functional groups to enhance specific properties, such as cytotoxicity and selectivity towards cancer cells .
Cytotoxicity Studies
A comprehensive evaluation of the cytotoxic effects of 7-(Trifluoromethoxy)chroman-4-one and its derivatives was conducted using the MTT assay against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than that of the standard drug doxorubicin. For instance, compounds such as 14b , 17 , and 19 displayed potent activity against MCF-7 cells, achieving cell death percentages ranging from 100% to 65.2% .
Table 1: Cytotoxic Activity of Compounds Against MCF-7 Cells
Compound | IC50 (µg/mL) | % Cell Death |
---|---|---|
Doxorubicin | 37.6 | 100 |
14b | 18.6 | 85 |
17 | 29.2 | 75 |
19 | 35.1 | 65 |
The mechanisms underlying the cytotoxic effects were investigated through various assays:
- DNA Fragmentation Assay : This assay demonstrated that treatment with compounds like 14b resulted in significant DNA fragmentation in MCF-7 cells, indicating apoptosis induction. The fragmentation rates were significantly higher than those observed in untreated controls (P < 0.01) .
- mRNA Expression Analysis : The expression levels of key apoptotic markers such as P53 and BAX were upregulated, while anti-apoptotic markers like BCL2 and CDK4 were downregulated in treated cells compared to controls. This suggests that these compounds may activate apoptotic pathways effectively .
Table 2: mRNA Expression Changes in MCF-7 Cells
Gene | Control Expression | Treated Expression |
---|---|---|
P53 | Low | High |
BAX | Low | High |
BCL2 | High | Low |
CDK4 | High | Low |
Case Studies
Several case studies have highlighted the effectiveness of chromanone derivatives in preclinical settings:
- A study demonstrated that specific derivatives showed higher tumor specificity compared to doxorubicin and other standard chemotherapeutics . The introduction of methoxy groups at strategic positions was found to enhance this specificity.
- Another investigation into the structure-activity relationship (SAR) indicated that modifications such as trifluoromethoxy groups significantly impacted the biological efficacy against various cancer cell lines .
特性
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOVSJXNSHPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。